molecular formula C7H13N B13335289 Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine

Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine

Katalognummer: B13335289
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: WPUVOLWCVQYEPT-VQVTYTSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1S,2S,6R)-bicyclo[410]heptan-2-amine is a bicyclic amine compound characterized by its unique structural framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the bicyclic structure.

    Amine Introduction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and amination reactions, followed by efficient purification processes to ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Rel-(1S,2R,6S)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride
  • Rel-(1S,2R,6S)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid

Uniqueness

Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specialized applications.

Eigenschaften

Molekularformel

C7H13N

Molekulargewicht

111.18 g/mol

IUPAC-Name

(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7+/m1/s1

InChI-Schlüssel

WPUVOLWCVQYEPT-VQVTYTSYSA-N

Isomerische SMILES

C1C[C@@H]2C[C@@H]2[C@H](C1)N

Kanonische SMILES

C1CC2CC2C(C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.